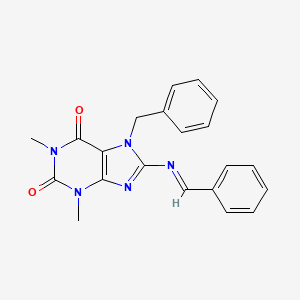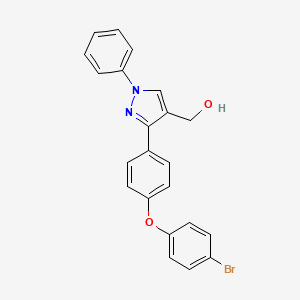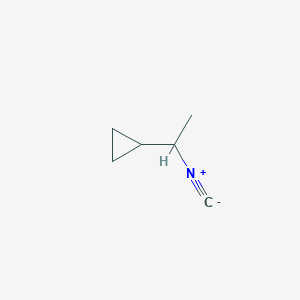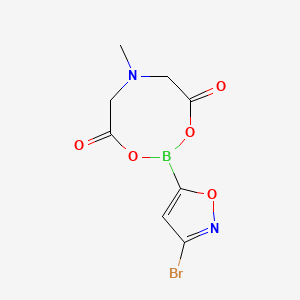
S(+)-DOI hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S(+)-DOI hydrochloride, also known as (S)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride, is a potent and selective agonist of the 5-HT2A serotonin receptor. This compound is known for its psychoactive properties and has been widely used in scientific research to study the effects of serotonin receptor activation on the brain and behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S(+)-DOI hydrochloride typically involves the iodination of 2,5-dimethoxyamphetamine (DMA) followed by resolution of the racemic mixture to obtain the S-enantiomer. The iodination is usually carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective substitution at the 4-position of the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for research applications.
化学反応の分析
Types of Reactions
S(+)-DOI hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the aromatic ring.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted amphetamines.
科学的研究の応用
S(+)-DOI hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of halogenation on aromatic compounds.
Biology: Employed in studies investigating the role of serotonin receptors in various biological processes.
Medicine: Used in research on psychiatric disorders, particularly those involving serotonin dysregulation.
Industry: Utilized in the development of new psychoactive substances and pharmaceuticals.
作用機序
S(+)-DOI hydrochloride exerts its effects primarily through activation of the 5-HT2A serotonin receptor. This activation leads to a cascade of intracellular signaling events, including the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers then activate various downstream pathways, ultimately affecting neuronal activity and behavior.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another potent 5-HT2A agonist with similar psychoactive properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its strong hallucinogenic effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure and function to S(+)-DOI hydrochloride.
Uniqueness
This compound is unique due to its high selectivity for the 5-HT2A receptor and its potent psychoactive effects. This makes it a valuable tool in research focused on understanding the role of serotonin receptors in the brain.
特性
| 99665-05-1 | |
分子式 |
C11H17ClINO2 |
分子量 |
357.61 g/mol |
IUPAC名 |
(2S)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16INO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H/t7-;/m0./s1 |
InChIキー |
QVFDMWGKHUFODK-FJXQXJEOSA-N |
異性体SMILES |
C[C@@H](CC1=CC(=C(C=C1OC)I)OC)N.Cl |
正規SMILES |
CC(CC1=CC(=C(C=C1OC)I)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)




![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)

